molecular formula C9H8BrNO B2553376 3-(2-Bromoethoxy)benzonitrile CAS No. 210963-61-4

3-(2-Bromoethoxy)benzonitrile

Cat. No.: B2553376
CAS No.: 210963-61-4
M. Wt: 226.073
InChI Key: OQAYBNVLPKSUPI-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)benzonitrile is an organic compound with the molecular formula C9H8BrNO. It is characterized by the presence of a benzonitrile group substituted with a 2-bromoethoxy group. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethoxy)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: The major products are substituted benzonitriles with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Reduced products such as primary amines.

Scientific Research Applications

3-(2-Bromoethoxy)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Utilized in the design and synthesis of bioactive compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the 2-bromoethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of different functional groups. These reactions are facilitated by the electronic and steric properties of the compound .

Comparison with Similar Compounds

Uniqueness: 3-(2-Bromoethoxy)benzonitrile is unique due to the balance of reactivity and stability provided by the bromine atom. It offers a good leaving group for substitution reactions while maintaining sufficient stability for handling and storage. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

3-(2-Bromoethoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C9H10BrNO
  • Molecular Weight : 228.09 g/mol
  • Structure : The compound features a bromine atom attached to an ethoxy group, linked to a benzonitrile moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neuronal signaling.
  • Cellular Uptake : The ethoxy group may enhance the lipophilicity of the compound, facilitating its cellular uptake.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may possess anticancer activity by inducing apoptosis in cancer cell lines.
  • Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, showing potential as a neuroprotective agent.

Case Studies

  • Antimicrobial Efficacy :
    • A study tested this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 50 µg/mL. The compound's mechanism was attributed to disruption of bacterial cell membranes.
  • Cancer Cell Line Studies :
    • In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
  • Neuroprotective Effects :
    • Research involving neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death and oxidative damage markers. This suggests potential applications in neurodegenerative disease models.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli at 50 µg/mL
AnticancerIC50 = 30 µM in MCF-7 cells
NeuroprotectiveReduced oxidative damage in neurons

Properties

IUPAC Name

3-(2-bromoethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAYBNVLPKSUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210963-61-4
Record name 3-(2-bromoethoxy)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.71 ml (10.0 mmol) of 2-bromoethanol, 1.43 g (12.0 mmol) of 3-cyanophenol and 3.15 g (12.0 mmol) of triphenylphosphine were dissolved in 100 ml of tetrahydrofuran. 5.22 g (12.0 mmol) of diethyl azodicarboxylate (40% solution in toluene) was added to the solution at room temperature, and they were stirred overnight. After the treatment with ethyl acetate as the extractant in an ordinary manner, the crude product was obtained. This product was purified by the silica gel column chromatography to obtain the title compound.
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
5.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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